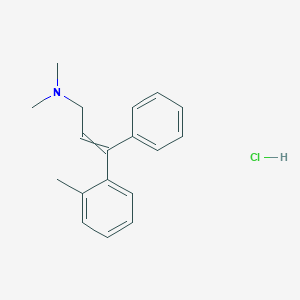
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and o-tolyl substituents. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propen-1-amine, N,N-dimethylamine, benzaldehyde, and o-tolualdehyde.
Condensation Reaction: The first step involves a condensation reaction between benzaldehyde and o-tolualdehyde with 2-propen-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Methylation: The intermediate product is then subjected to methylation using N,N-dimethylamine under controlled conditions to introduce the dimethylamino group.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反应分析
Types of Reactions
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with new functional groups.
科学研究应用
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic processes.
Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(p-tolyl)-, hydrochloride
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(m-tolyl)-, hydrochloride
- 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-anisyl)-, hydrochloride
Uniqueness
2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is unique due to the specific arrangement of its phenyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart distinct steric and electronic effects compared to other similar compounds, leading to differences in their behavior in chemical reactions and interactions with biological targets.
属性
CAS 编号 |
21165-50-4 |
|---|---|
分子式 |
C18H22ClN |
分子量 |
287.8 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-15-9-7-8-12-17(15)18(13-14-19(2)3)16-10-5-4-6-11-16;/h4-13H,14H2,1-3H3;1H |
InChI 键 |
BBOPZOKILMKZKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=CCN(C)C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


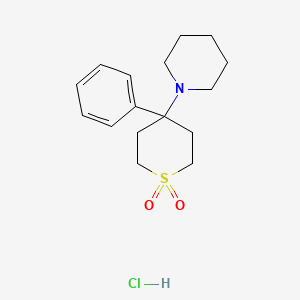
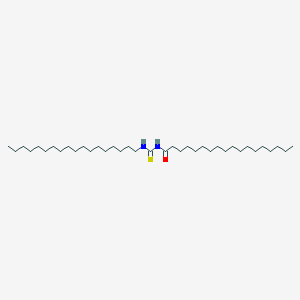

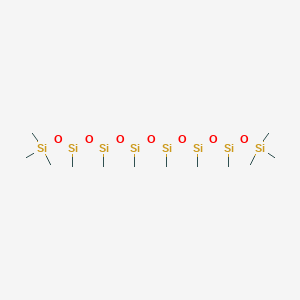

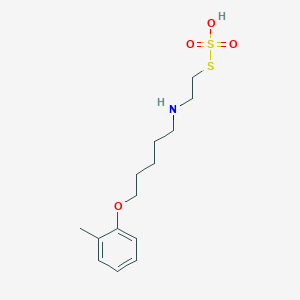
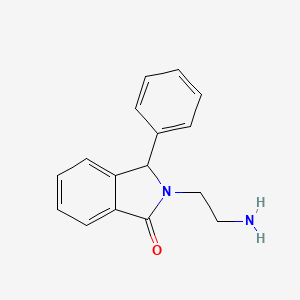
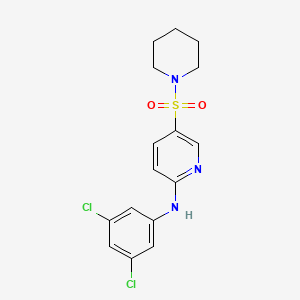
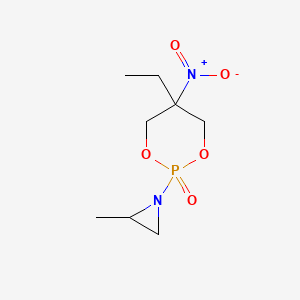
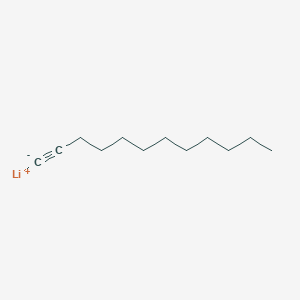
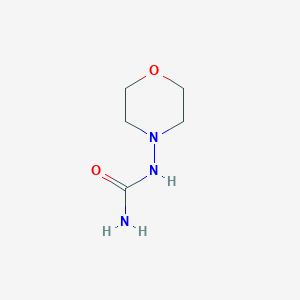
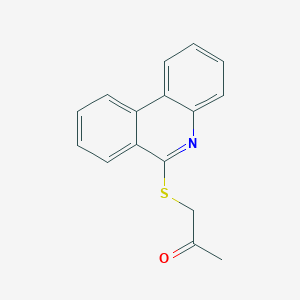
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

